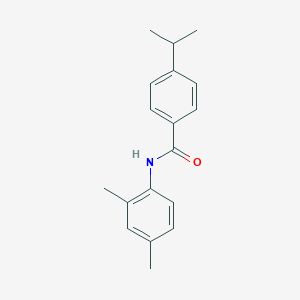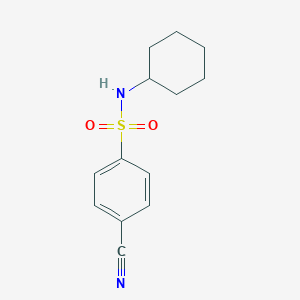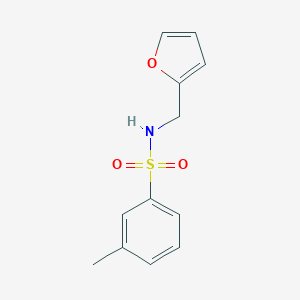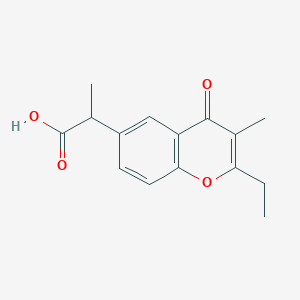![molecular formula C25H22FNO6S B263880 N-(1,1-dioxidotetrahydro-3-thienyl)-2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-methylacetamide](/img/structure/B263880.png)
N-(1,1-dioxidotetrahydro-3-thienyl)-2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,1-dioxidotetrahydro-3-thienyl)-2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-methylacetamide is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. This compound belongs to the class of furochromene derivatives, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of N-(1,1-dioxidotetrahydro-3-thienyl)-2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-methylacetamide is not fully understood. However, it is believed to exert its anticancer and anti-inflammatory effects by modulating various signaling pathways involved in cell growth, survival, and inflammation.
Biochemical and Physiological Effects:
N-(1,1-dioxidotetrahydro-3-thienyl)-2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-methylacetamide has been shown to have several biochemical and physiological effects. It can inhibit the activity of various enzymes involved in cancer cell growth, such as topoisomerase IIα and protein kinase C. It can also reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1,1-dioxidotetrahydro-3-thienyl)-2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-methylacetamide in lab experiments is its potential therapeutic applications. Its anticancer and anti-inflammatory properties make it a promising candidate for further development as a drug. One limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for research on N-(1,1-dioxidotetrahydro-3-thienyl)-2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-methylacetamide. One direction is to further elucidate its mechanism of action, which could lead to the development of more potent and specific derivatives. Another direction is to study its pharmacokinetics and pharmacodynamics in animal models, which could provide valuable information for the design of clinical trials. Additionally, it could be studied in combination with other anticancer or anti-inflammatory drugs to determine its potential synergistic effects.
Métodos De Síntesis
The synthesis of N-(1,1-dioxidotetrahydro-3-thienyl)-2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-methylacetamide involves several steps, including the condensation of 4-fluorophenylacetic acid with 4-hydroxycoumarin to form 3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-ol. This intermediate is then reacted with thionyl chloride to yield the corresponding acid chloride, which is further reacted with N-methylacetamide and tetrahydrothiophene-1,1-dioxide to form the final product.
Aplicaciones Científicas De Investigación
N-(1,1-dioxidotetrahydro-3-thienyl)-2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-methylacetamide has been studied for its potential therapeutic applications, including its anti-inflammatory and anticancer properties. In vitro studies have shown that this compound can inhibit the growth of cancer cells in various types of cancer, including breast, lung, and colon cancer. It has also been shown to reduce inflammation in animal models of inflammatory diseases.
Propiedades
Fórmula molecular |
C25H22FNO6S |
|---|---|
Peso molecular |
483.5 g/mol |
Nombre IUPAC |
N-(1,1-dioxothiolan-3-yl)-2-[3-(4-fluorophenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]-N-methylacetamide |
InChI |
InChI=1S/C25H22FNO6S/c1-14-18-9-20-21(15-3-5-16(26)6-4-15)12-32-22(20)11-23(18)33-25(29)19(14)10-24(28)27(2)17-7-8-34(30,31)13-17/h3-6,9,11-12,17H,7-8,10,13H2,1-2H3 |
Clave InChI |
OPKCEXWIHDGVGQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)OC2=C1C=C3C(=C2)OC=C3C4=CC=C(C=C4)F)CC(=O)N(C)C5CCS(=O)(=O)C5 |
SMILES canónico |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)F)CC(=O)N(C)C5CCS(=O)(=O)C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![5,6-dimethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B263809.png)




![5-[(2-isopropyl-5-methylcyclohexyl)oxy]-2(5H)-furanone](/img/structure/B263823.png)
